molecular formula C6H9BrN2O2 B14476944 Gaboxadol Hydrobromide CAS No. 65202-63-3

Gaboxadol Hydrobromide

カタログ番号: B14476944
CAS番号: 65202-63-3
分子量: 221.05 g/mol
InChIキー: UPVZCNRBPOAABW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gaboxadol Hydrobromide, also known as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol hydrobromide, is a derivative of the alkaloid muscimol. It was first synthesized in 1977 by the Danish chemist Poul Krogsgaard-Larsen. This compound acts as a selective agonist for the gamma-aminobutyric acid (GABA) receptor, specifically targeting the extrasynaptic GABA_A receptors .

準備方法

Synthetic Routes and Reaction Conditions: Gaboxadol Hydrobromide is synthesized through a series of chemical reactions starting from muscimol. The synthesis involves the formation of the isoxazole ring and subsequent bromination to produce the hydrobromide salt. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions: Gaboxadol Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with different functional groups, which can be further utilized in medicinal chemistry .

科学的研究の応用

作用機序

Gaboxadol Hydrobromide exerts its effects by acting as a supra-maximal agonist at the alpha4beta3delta GABA_A receptors. It has a high affinity for extrasynaptic GABA_A receptors, which desensitize more slowly and less extensively than synaptic GABA_A receptors. This unique mechanism enhances GABAergic tonic inhibition, leading to increased deep sleep and reduced anxiety without the reinforcing effects seen with benzodiazepines .

類似化合物との比較

Uniqueness: this compound is unique in its selective activation of extrasynaptic GABA_A receptors, which distinguishes it from other GABAergic compounds. This selectivity results in a distinct pharmacological profile, making it a promising candidate for treating specific neurological and psychiatric conditions .

特性

CAS番号

65202-63-3

分子式

C6H9BrN2O2

分子量

221.05 g/mol

IUPAC名

4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one;hydrobromide

InChI

InChI=1S/C6H8N2O2.BrH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H

InChIキー

UPVZCNRBPOAABW-UHFFFAOYSA-N

正規SMILES

C1CNCC2=C1C(=O)NO2.Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。